Product packaging for 3-Vinyl-1-cyclobutene(Cat. No.:CAS No. 6555-52-8)

3-Vinyl-1-cyclobutene

Cat. No.: B14739607
CAS No.: 6555-52-8
M. Wt: 80.13 g/mol
InChI Key: WYQCWZUUCJVDGE-UHFFFAOYSA-N
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Description

3-Vinyl-1-cyclobutene (C₆H₈) is a volatile organic compound that serves as a valuable building block in research, particularly in polymer chemistry and organic synthesis. This compound belongs to the class of cyclobutenes, which are characterized by a four-membered ring containing a double bond. A fundamental and well-studied property of cyclobutenes is their ability to undergo a thermal electrocyclic ring-opening reaction. Driven by ring strain, this compound can open in a conrotatory fashion to form a 1,3-butadiene derivative, a transformation that is stereospecific and follows the Woodward-Hoffmann rules . This reactivity makes it a useful precursor for generating diene systems in situ for further cycloaddition reactions. In applied research, vinyl-substituted cyclobutane derivatives have been investigated as monomers for the production of high softening-point homopolymers . The structural motif of cyclobutane is also found in a variety of natural products and is increasingly relevant in pharmaceutical and medicinal chemistry for the construction of complex, three-dimensional scaffolds . Handling Note: This product is intended for research purposes only and is not classified as a medicinal product. It is strictly for use in laboratory settings by qualified professionals. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8 B14739607 3-Vinyl-1-cyclobutene CAS No. 6555-52-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6555-52-8

Molecular Formula

C6H8

Molecular Weight

80.13 g/mol

IUPAC Name

3-ethenylcyclobutene

InChI

InChI=1S/C6H8/c1-2-6-4-3-5-6/h2-4,6H,1,5H2

InChI Key

WYQCWZUUCJVDGE-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Vinyl 1 Cyclobutene and Its Derivatives

Cycloaddition Reactions

Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of cyclic compounds. For 3-vinyl-1-cyclobutene derivatives, [2+2]-cycloadditions are particularly relevant.

Catalytic Enantioselective [2+2]-Cycloadditions between Alkynes and Alkenyl Derivatives

The catalytic enantioselective [2+2]-cycloaddition of alkynes and 1,3-dienes offers a direct route to chiral this compound derivatives. A notable development in this area involves the use of cobalt catalysts. Depending on the chiral ligand employed, the reaction between a 1,3-diene and an alkyne can be directed towards either a [4+2] or a [2+2] cycloaddition. nih.gov

Specifically, a cobalt complex with a finely tuned phosphino-oxazoline ligand can promote a unique [2+2]-cycloaddition between the alkyne and the terminal double bond of the 1,3-diene. This process yields highly functionalized cyclobutenes with excellent regioselectivity and enantioselectivity. nih.gov This chemodivergent approach allows for the selective synthesis of either 1,4-cyclohexadienes or 3-vinyl-1-cyclobutenes from the same set of readily available starting materials, highlighting the power of catalyst control. nih.gov

Catalyst SystemReactantsProduct TypeSelectivityReference
Cobalt with phosphino-oxazoline ligand1,3-diene and alkyneThis compound derivativeExcellent regio- and enantioselectivity nih.gov
Cobalt with chiral bisphosphine ligands1,3-diene and alkyne1,4-CyclohexadieneExcellent chemo-, regio-, and enantioselectivity nih.gov

Photochemical [2+2]-Cycloadditions: Mechanisms and Scope

Photochemical [2+2]-cycloadditions are a classic and powerful method for constructing cyclobutane (B1203170) rings. nsf.govacs.org These reactions typically proceed through the excitation of an alkene to its triplet state, which then undergoes a stepwise radical addition to another alkene to form a 1,4-biradical intermediate. illinois.edu Subsequent spin inversion and ring closure yield the cyclobutane product. illinois.eduacs.org

The scope of intermolecular photochemical [2+2]-cycloadditions can be broad, and the regioselectivity is often dependent on the electronic nature of the reacting olefins. illinois.edu For the synthesis of this compound derivatives, this would involve the cycloaddition of a simple alkene with a conjugated diene. The reaction can be initiated by direct irradiation or through the use of a photosensitizer. nih.gov Energy transfer from an excited sensitizer (B1316253) to the alkene populates the triplet state, initiating the cycloaddition process. nih.gov

Copper(I) salts, such as copper(I) trifluoromethanesulfonate (B1224126) (CuOTf), can catalyze photochemical [2+2]-cycloadditions. acs.org The mechanism involves the formation of a copper-olefin complex which, upon irradiation, undergoes a metal-to-olefin or olefin-to-metal charge transfer to facilitate the cyclization. acs.orgnih.gov

Intramolecular Cycloaddition Strategies

Intramolecular [2+2]-cycloadditions provide an efficient means to construct bicyclic systems containing a cyclobutane ring. acs.org In the context of synthesizing derivatives of this compound, this strategy would involve a molecule containing both a vinyl group and another alkene moiety tethered together. Upon irradiation or catalysis, an intramolecular cycloaddition can occur to form a fused or bridged bicyclic structure incorporating the this compound motif.

For instance, the intramolecular [2+2] photocycloaddition of diolefins has been used to create complex polycyclic frameworks. acs.org While not directly forming a simple this compound, these strategies demonstrate the principle of intramolecular cycloaddition for creating cyclobutane rings within a larger molecular context. The stereochemical outcome of these reactions can often be controlled by the geometry of the tether connecting the two reacting double bonds. acs.org

Radical Cascade and C–H Functionalization Approaches

Recent advancements in synthetic methodology have introduced powerful new strategies for the synthesis of complex molecules, including radical cascade reactions and direct C–H functionalization.

Copper-Catalyzed Radical Cascade for Polyfunctionalized Cyclobutenes

A novel and highly efficient method for the synthesis of polyfunctionalized cyclobutenes involves a copper-catalyzed radical cascade reaction starting from simple cyclobutanes. nih.govdp.techresearchgate.netrsc.org This groundbreaking strategy circumvents the need to construct the cyclobutene (B1205218) ring from acyclic precursors and instead functionalizes a pre-existing cyclobutane skeleton. nih.govresearchgate.net

The reaction utilizes a copper catalyst and an oxidant, such as N-fluorobenzenesulfonimide (NFSI), to generate radical intermediates from the cyclobutane starting material. nih.govresearchgate.net This initiates a cascade of events involving the cleavage of multiple C–H bonds (typically four or five) and the formation of new carbon-nitrogen, carbon-sulfur, or carbon-bromine bonds. nih.govresearchgate.netrsc.org This process allows for the direct synthesis of a wide array of diaminated, disulfonylated, and tribrominated cyclobutene derivatives in good yields under mild conditions. nih.govresearchgate.net This methodology represents the first synthesis of cyclobutene derivatives directly from cyclobutanes with the simultaneous introduction of multiple functional groups. nih.gov

CatalystOxidantStarting MaterialProduct TypeKey FeaturesReference
CopperN-fluorobenzenesulfonimide (NFSI)Simple cyclobutanesPolyfunctionalized cyclobutenes (diaminated, disulfonylated, tribrominated)Radical cascade, cleavage of 4 or 5 C-H bonds, direct functionalization nih.govresearchgate.netrsc.org

Direct Synthesis from Cyclobutanes via Selective C–H Bond Cleavage

The copper-catalyzed radical cascade described above is a prime example of the direct synthesis of cyclobutenes from cyclobutanes via selective C–H bond cleavage. nih.gov Mechanistic studies suggest that this transformation proceeds through a novel radical cascade pathway. nih.gov This approach is particularly significant as it provides access to highly functionalized cyclobutene skeletons that would be challenging to prepare using traditional methods. researchgate.net The ability to directly convert C–H bonds into valuable functional groups on a cyclobutane ring to form a cyclobutene represents a major advance in the field of synthetic organic chemistry.

Cycloisomerization Reactions

Cycloisomerization reactions represent an atom-economical approach to constructing cyclic frameworks from acyclic precursors. For the synthesis of cyclobutene systems, the intramolecular reactions of enynes and ene-allenyl substrates have proven particularly effective.

Enynes and Ene-Allenyl Cycloisomerizations

The transition-metal-catalyzed cycloisomerization of enynes provides a direct route to cyclobutene derivatives. Various catalysts have been developed to promote this transformation, with rhodium and iridium complexes showing notable efficacy. A rhodium-catalyzed cycloisomerization, for instance, can convert acyclic enynes into their cyclic diene isomers, such as this compound, with high endoselectivity. lookchem.com This process is thought to proceed through the formation of a rhodium vinylidene intermediate, followed by a [2+2] cycloaddition and subsequent ring-opening of the resulting rhodacyclobutane. lookchem.com

Iridium(III) catalysts have also been employed for the cycloisomerization of 1,6-enynes to furnish strained cyclobutene products. nih.gov Mechanistic studies, including deuterium (B1214612) labeling experiments, suggest that a "propargylic dialkyl effect" can enhance the reaction by sterically hindering the coordination of the iridium catalyst to the alkyne, thereby favoring the desired C(sp³)-H activation pathway. nih.gov

Table 1: Catalyst Systems for Enyne Cycloisomerization to Cyclobutenes

Catalyst SystemSubstrate TypeKey FeatureReference
[RhCl(COD)]₂/P(4-FC₆H₄)₃Acyclic EnynesProceeds via a rhodium vinylidene intermediate; high endoselectivity. lookchem.com
[Cp*IrCl₂]₂1,6-EnynesInfluenced by the propargylic dialkyl effect to promote C-H activation. nih.gov
[(Ph₃PAu)₃O]BF₄1,5-AllenynesCatalyzes rearrangement to cross-conjugated trienes, not cyclobutenes. acs.org

Similarly, the thermal electrocyclic ring closure of vinylallenes serves as a pathway to alkylidenecyclobutenes, which are isomers of vinylcyclobutenes. This reaction is a type of 4π-electrocyclization and is highly torquoselective, with steric factors largely dictating the stereochemical outcome. lookchem.com For example, the presence of a bulky substituent can direct the cyclization to occur with exclusive formation of the (E)-alkylidenecyclobutene. lookchem.com

Electrocyclization Routes

Electrocyclic reactions, a class of pericyclic reactions, are defined by the formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product. The 4π-electron system is particularly relevant for the synthesis of cyclobutenes.

4π-Electrocyclization of Conjugated Dienes and Vinyl-Allenes

The 4π-electrocyclization of a conjugated diene to a cyclobutene is a classic and well-studied reaction. masterorganicchemistry.com According to the Woodward-Hoffmann rules, the stereochemical course of this reaction is dictated by the reaction conditions. masterorganicchemistry.com

Thermal Conditions : Under heating, the 4π-electrocyclization of a diene proceeds in a conrotatory fashion, where the termini of the diene rotate in the same direction (both clockwise or both counter-clockwise) to form the new σ-bond. masterorganicchemistry.comimperial.ac.uk

Photochemical Conditions : When irradiated with UV light, the reaction proceeds in a disrotatory fashion, with the termini rotating in opposite directions. masterorganicchemistry.comimperial.ac.uk

This stereospecificity is a powerful tool in synthesis, allowing for precise control over the geometry of substituents on the resulting cyclobutene ring. While the ring-closure of simple dienes like 1,3-butadiene (B125203) to cyclobutene is often thermodynamically disfavored due to the introduction of ring strain, the reaction becomes more favorable for dienes that are conformationally pre-organized for cyclization, such as those within strained medium-sized rings. masterorganicchemistry.comresearchgate.net

As mentioned previously, vinylallenes can also undergo a 4π-electrocyclization. The vinylallene system contains a conjugated 4π-electron system suitable for this type of ring closure. The thermal cyclization is regioselective, typically occurring at the more sterically hindered vinylallene subunit to produce an alkylidenecyclobutene. lookchem.com

Table 2: Stereochemical Rules for 4π-Electrocyclization

ConditionNumber of π ElectronsMode of Ring ClosureReference
Thermal (Δ)Conrotatory masterorganicchemistry.comimperial.ac.uk
Photochemical (hν)Disrotatory masterorganicchemistry.comimperial.ac.uk

Rearrangement-Based Synthetic Strategies

Rearrangement reactions offer alternative pathways to cyclobutene frameworks, often starting from other cyclic precursors. These strategies leverage ring-strain release or functional group transformations to construct the desired four-membered ring.

Conversion from Substituted Cyclobutanones

Substituted cyclobutanones are versatile precursors for the synthesis of cyclobutenes. A common strategy involves the conversion of the ketone functionality into a carbon-carbon double bond. One effective method is the palladium-catalyzed cross-coupling of N-sulfonylhydrazones derived from cyclobutanones with aryl or benzyl (B1604629) halides. This approach provides access to various substituted cyclobutenes.

Another classical, though less direct, route could involve a two-step sequence starting with a Wittig reaction on the cyclobutanone (B123998) to generate an exocyclic double bond (an alkylidenecyclobutane). Subsequent isomerization of this exocyclic alkene to the more thermodynamically stable endocyclic position, often catalyzed by acid or a transition metal, would yield the desired cyclobutene derivative.

Bicyclobutane-to-Cyclobutene Rearrangements

The high ring strain inherent in the bicyclo[1.1.0]butane system makes it an excellent "spring-loaded" precursor for cyclobutene synthesis. The central C1-C3 bond of a bicyclobutane is exceptionally weak and can be cleaved under thermal, photochemical, or metal-catalyzed conditions to induce a valence isomerization to the corresponding cyclobutene. researchgate.netnih.gov

This rearrangement is driven by the release of significant strain energy. While thermal and photochemical rearrangements are well-established, they often require harsh conditions. researchgate.net More recently, catalytic methods have emerged that allow the transformation to proceed under milder conditions. A significant advance is the development of the first organocatalytic enantioselective bicyclobutane-to-cyclobutene isomerization, which provides access to chiral cyclobutenes with good regio- and enantiocontrol using a chiral Brønsted acid catalyst. This method expands the utility of bicyclobutane rearrangements for asymmetric synthesis.

Elucidation of Reaction Mechanisms and Transformational Pathways of 3 Vinyl 1 Cyclobutene

Electrocyclic Ring-Opening Reactions

Electrocyclic reactions are a class of pericyclic rearrangement reactions where a pi bond is converted into a sigma bond, or the reverse, resulting in the formation or breaking of a ring. wikipedia.org For 3-vinyl-1-cyclobutene, the most significant of these is the ring-opening reaction, which is favored due to the release of significant ring strain inherent in the four-membered ring. pitt.eduuomustansiriyah.edu.iq This process involves the cleavage of the C3-C4 sigma bond to generate a more stable, conjugated open-chain system. utexas.edu

Under thermal conditions, this compound undergoes a unimolecular, concerted electrocyclic ring-opening to form a conjugated triene. utexas.edulibretexts.org This rearrangement is a classic example of the interconversion between a cyclobutene (B1205218) and a 1,3-butadiene (B125203) system, a reaction first noted for the parent cyclobutene molecule in the early 20th century. pitt.edumasterorganicchemistry.com The presence of the vinyl group at the 3-position results in the product being a 1,3,5-hexatriene derivative. The reaction is reversible, but the equilibrium generally favors the open-chain product due to the high strain energy of the cyclobutene ring. uomustansiriyah.edu.iqlibretexts.org

The conversion is a well-behaved unimolecular process that occurs at relatively low temperatures compared to the cleavage of a cyclobutane (B1203170) ring, which lacks the participating pi bond. pitt.edu For the parent cyclobutene, the activation energy is approximately 32.5 kcal/mol. pitt.edu The vinyl substituent in this compound influences this barrier, participating in the extended conjugated system of the product.

The thermal electrocyclic ring-opening of cyclobutenes is highly stereospecific. wikipedia.orgutexas.edu The stereochemistry is dictated by a "conrotatory" motion, where the substituents at the termini of the breaking sigma bond (C3 and C4) rotate in the same direction (both clockwise or both counterclockwise). uomustansiriyah.edu.iqutexas.eduillinois.edu This specific rotational mode is a direct consequence of the conservation of orbital symmetry during the reaction, as explained by the Woodward-Hoffmann rules. wikipedia.orgnih.gov

When a substituent is present at the 3-position, as in this compound, two distinct conrotatory pathways are possible: one where the substituent rotates "inward" (towards the cleaving σ bond) and one where it rotates "outward" (away from the cleaving σ bond). ias.ac.in The preference for one pathway over the other is termed "torquoselectivity". ias.ac.inwikipedia.org This selectivity is not primarily governed by sterics but by stereoelectronic effects. stackexchange.com The direction of rotation is controlled by the electronic nature of the substituent, which seeks to maximize stabilizing interactions with the orbitals of the breaking bond in the transition state. ias.ac.in

The electronic nature of substituents at the C3 position has a profound impact on torquoselectivity and, consequently, the product distribution. nih.gov It has been established through extensive experimental and computational studies that electron-donating groups (EDGs) strongly prefer to rotate outward, while electron-withdrawing groups (EWGs) tend to rotate inward. ias.ac.instackexchange.com The vinyl group is generally considered an electron-donating group through resonance, which would predict a preference for an outward rotation during the ring-opening of this compound.

Substituents not only dictate the stereochemical outcome but also influence the kinetic activation barriers. In some complex systems, the initially formed kinetic product, governed by the rules of torquoselectivity, can undergo subsequent isomerization to a more stable thermodynamic product. nih.govnih.gov For instance, studies on triester-substituted cyclobutenes have shown that while the kinetic rules of torquoselectivity hold, subsequent cyclization and isomerization pathways can lead to a product distribution that reflects thermodynamic control. nih.govnih.gov This highlights that the final observed product ratio may not always reflect the initial kinetic preference.

Table 1: Influence of Substituent Electronic Nature on Torquoselectivity in Cyclobutene Ring-Opening
Substituent Type at C3ExamplesPreferred Rotational DirectionGoverning Factor
Electron-Donating Group (EDG)-CH₃, -OR, Halides, VinylOutwardStabilizing interaction between the substituent's HOMO and the breaking σ* orbital of the C-C bond. stackexchange.com
Electron-Withdrawing Group (EWG)-CHO, -NO, -SiR₃InwardStabilizing interaction between the breaking σ orbital of the C-C bond and the substituent's LUMO. stackexchange.com

The rate of electrocyclic ring-opening can be significantly enhanced by the introduction of charge. The presence of a Lewis acid, for example, can catalyze the ring-opening of substituted cyclobutenes. chemrxiv.org In donor-acceptor cyclobutanes, Lewis acids can mediate a Friedel-Crafts-type ring-opening reaction. acs.org This acceleration occurs because coordination of the Lewis acid to an acceptor group weakens the adjacent C-C sigma bond, lowering the activation energy for its cleavage. chemrxiv.org The mechanism can shift from a purely concerted pericyclic pathway to one involving intermediates with significant ionic character, such as a zwitterion or a species resulting from heterolytic bond cleavage. chemrxiv.orgchemrxiv.org This charge-accelerated pathway provides an alternative route to the ring-opened product under milder conditions than purely thermal activation.

Pericyclic Reactions and Orbital Symmetry Considerations

Pericyclic reactions are concerted reactions that proceed through a single, cyclic transition state without forming intermediates. rsc.org The stereochemical outcomes of these reactions are governed by the principle of the conservation of orbital symmetry. libretexts.org

The Woodward-Hoffmann rules are a set of principles that predict the stereochemical course of pericyclic reactions based on the symmetry of the molecular orbitals of the reactants and products. nih.govwikipedia.org The thermal ring-opening of this compound is classified as a 4π-electron electrocyclic reaction (two electrons from the π bond and two from the σ bond). uomustansiriyah.edu.iqmasterorganicchemistry.com

According to the general selection rules for electrocyclic reactions:

A system with 4n π-electrons (where n is an integer, e.g., 4, 8, 12...) will proceed via a conrotatory path under thermal conditions and a disrotatory path under photochemical conditions. libretexts.orgwikipedia.org

A system with 4n + 2 π-electrons (e.g., 2, 6, 10...) will proceed via a disrotatory path under thermal conditions and a conrotatory path under photochemical conditions. libretexts.orgwikipedia.org

The transformation of this compound is a 4π system (n=1). Therefore, the Woodward-Hoffmann rules predict that its thermal ring-opening must proceed through a conrotatory pathway, which is precisely what is observed experimentally. wikipedia.orgutexas.edu Conversely, if the reaction were induced by ultraviolet light (photochemical conditions), the rules predict a disrotatory ring-opening would occur. wikipedia.orgmasterorganicchemistry.com These rules provide a powerful theoretical foundation that explains the high degree of stereospecificity observed in the electrocyclic reactions of this compound and related compounds. pitt.edunih.gov

Frontier Molecular Orbital (FMO) Theory in Mechanistic Elucidation

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining the outcomes of pericyclic reactions, such as the electrocyclic ring-opening of cyclobutenes. imperial.ac.ukslideshare.netmsu.edu This approach focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting system. msu.edu For the thermal electrocyclic ring-opening of a cyclobutene derivative like this compound, the key interaction involves the electrons in the HOMO of the molecule in its ground state. libretexts.org

In the case of the parent 1,3-butadiene, which interconverts with cyclobutene, the HOMO in its ground-state electron configuration is the ψ2 molecular orbital. libretexts.orgmasterorganicchemistry.com An essential feature of this orbital is that the lobes on the terminal carbons (C1 and C4) have opposite phases. libretexts.org For a new sigma (σ) bond to form during ring closure, or for the existing σ-bond to break during ring-opening, the p-orbitals at these termini must rotate to achieve a bonding overlap (in-phase). msu.edu

To achieve this, the orbitals must rotate in the same direction—either both clockwise or both counter-clockwise. This mode of rotation is termed conrotatory . libretexts.orgmasterorganicchemistry.com FMO theory thus predicts that the thermal electrocyclic reactions of 4π-electron systems, such as the ring-opening of this compound, will proceed via a conrotatory pathway. This has significant stereochemical implications for substituted cyclobutenes. libretexts.orgmasterorganicchemistry.com

Conversely, for photochemical reactions, an electron is promoted from the HOMO to the LUMO. The new HOMO (now ψ3 in the case of butadiene) has terminal lobes with the same phase. Therefore, to achieve bonding overlap, the orbitals must rotate in opposite directions, a process known as disrotatory motion.

Table 1: FMO Predictions for Electrocyclic Reactions of 4π Systems

ConditionRelevant Orbital (Butadiene)Terminal Lobe SymmetryPredicted Mode of Rotation
ThermalHOMO (ψ2)Opposite PhaseConrotatory
PhotochemicalHOMO* (ψ3)Same PhaseDisrotatory

Orbital Correlation Diagram Analysis

A more rigorous method for analyzing pericyclic reactions is the use of orbital correlation diagrams, as developed by Woodward and Hoffmann. These diagrams map the molecular orbitals of the reactant to the molecular orbitals of the product, conserving orbital symmetry throughout the reaction. imperial.ac.uklibretexts.orgox.ac.uk

For the electrocyclic interconversion of cyclobutene and 1,3-butadiene, we must consider the symmetry elements that are maintained during the proposed conrotatory and disrotatory pathways.

Conrotatory Mode: This process maintains a C2 axis of symmetry. The molecular orbitals (σ, σ, π, and π of cyclobutene and ψ1, ψ2, ψ3, and ψ4 of butadiene) are classified as either symmetric (S) or antisymmetric (A) with respect to this C2 axis. When the orbitals are correlated, the ground-state bonding orbitals of cyclobutene (σ and π) transform directly into the ground-state bonding orbitals of butadiene (ψ1 and ψ2). imperial.ac.ukox.ac.uk This correlation between ground states indicates that the reaction is thermally allowed . imperial.ac.ukox.ac.uk

Disrotatory Mode: This pathway maintains a plane of symmetry (σ). When the orbitals are classified with respect to this plane, a critical mismatch occurs. The ground-state bonding orbitals of cyclobutene (σ and π) correlate with an excited state of butadiene (ψ1 and ψ3). libretexts.orgox.ac.uk This correlation of a ground-state reactant with an excited-state product implies a significant energy barrier, and the reaction is deemed thermally forbidden . libretexts.orgox.ac.uk

However, in the photochemical scenario, the first excited state of cyclobutene correlates with the first excited state of butadiene in the disrotatory mode, making this pathway photochemically allowed . youtube.comyoutube.com This analysis provides a robust theoretical foundation for the predictable stereochemical outcomes of electrocyclic reactions involving the cyclobutene framework.

Table 2: Orbital Correlation for Cyclobutene-Butadiene Interconversion

ProcessSymmetry ElementReactant Ground State Orbitals (Cyclobutene)Correlating Product Orbitals (Butadiene)Thermal Outcome
ConrotatoryC2 Axisσ, πψ1, ψ2 (Ground State)Allowed
DisrotatoryMirror Plane (σ)σ, πψ1, ψ3 (Excited State)Forbidden

Catalytic Transformations

Beyond pericyclic reactions, this compound and related structures are versatile substrates in transition metal catalysis.

Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis, largely due to the ability of cationic gold(I) complexes to act as soft, carbophilic π-acids, effectively activating alkynes, allenes, and alkenes. acs.orgnih.gov While the activation of alkynes is more common, gold(I) catalysis can also facilitate complex transformations involving alkenes. nih.gov

In the context of cyclobutene formation, gold(I) catalysts are known to mediate intramolecular reactions of enynes. The reaction proceeds via the activation of the alkyne, forming a vinyl-gold species that is then susceptible to nucleophilic attack by the tethered alkene. This process can lead to the formation of cyclopropyl gold(I)-carbene intermediates. acs.org While not a direct formation of a cyclobutene from a simple alkene, these gold-catalyzed cyclization cascades demonstrate the capacity of gold(I) to activate π-systems and orchestrate skeletal rearrangements that can access four-membered rings. For instance, certain gold-catalyzed tandem reactions can produce complex polycyclic systems where a cyclobutane or cyclobutene ring is formed as part of the intricate transformation. rsc.org

Palladium catalysts are exceptionally versatile in C-C bond formation and have been extensively used to manipulate strained ring systems like cyclobutenes.

Palladium(II)-catalyzed reactions can proceed through a Wacker-type mechanism, where nucleophilic attack on a palladium-coordinated olefin generates a key carbon-bonded Pd(II) intermediate. nih.gov This intermediate can then undergo further reactions. In systems containing appropriately positioned functional groups, an intramolecular carbopalladation can occur.

For example, in palladium-catalyzed intramolecular amidoarylation of alkenes, a Pd(II) species coordinates to the double bond, which is then attacked by an internal nitrogen nucleophile. The resulting alkyl-palladium intermediate can then undergo C–H activation or other terminating steps to yield complex heterocyclic products. While not involving this compound directly, these mechanistic principles are applicable. A vinylcyclobutene substrate could undergo initial coordination to a Pd(II) center, followed by intramolecular attack or insertion, leading to a palladacyclic intermediate. Subsequent β-hydride elimination or reductive elimination would complete the catalytic cycle.

A sophisticated application of palladium catalysis is the use of ligands to control the regioselectivity of a reaction, enabling the formation of different constitutional isomers from a single starting material. beilstein-journals.orgnih.govchinesechemsoc.org This strategy offers a powerful way to enhance synthetic efficiency.

Research has demonstrated that palladium-catalyzed carbocyclization reactions of dienallenes can be directed to form either cyclohexene or cyclobutene products with high selectivity, simply by choosing the appropriate ligand. nih.govacs.org In a typical system, a common precursor under the influence of a palladium catalyst can follow two distinct pathways.

Pathway A (e.g., with an amine ligand): The palladium catalyst may selectively activate one of the double bonds (e.g., the proximal olefin), leading to a [2+2] cycloaddition pathway that furnishes a trans-1,2-disubstituted cyclobutene. nih.govacs.org

Pathway B (e.g., with a phosphoric acid ligand): Changing the ligand to a bulky phosphoric acid can alter the coordination environment around the palladium center, favoring the activation of a different part of the molecule (e.g., a distal olefin) and promoting a [4+2]-type cyclization to yield a cis-1,4-disubstituted cyclohexene. nih.govacs.org

This ligand-controlled regiodivergence highlights the subtle interplay between the catalyst, ligand, and substrate, allowing for the selective synthesis of either cyclobutene or cyclohexene frameworks from a common polyene precursor. nih.govacs.org

Table 3: Example of Ligand-Controlled Regiodivergent Carbocyclization

Catalyst SystemPredominant Reaction PathwayMajor Product Type
Pd(OAc)2 / Amine LigandProximal Olefin Cyclizationtrans-1,2-Disubstituted Cyclobutene
Pd(OAc)2 / Phosphoric AcidDistal Olefin Cyclizationcis-1,4-Disubstituted Cyclohexene
Data derived from studies on dienallene substrates. nih.govacs.org

Palladium-Catalyzed Processes

Mechanistic Insights into Asymmetric Allylic Alkylation

The asymmetric allylic alkylation (AAA) of cyclobutene derivatives, including this compound, represents a significant transformation in organic synthesis. Mechanistic studies, particularly on palladium-catalyzed reactions, have revealed complex and sometimes counterintuitive pathways that govern the stereochemical outcome of these reactions.

A key finding in the Pd-catalyzed AAA of 3,4-disubstituted racemic cyclobutene electrophiles is a deviation from the commonly accepted "double inversion" rule. researchgate.netnih.gov A comprehensive mechanistic investigation, employing a combination of techniques such as NMR reaction monitoring, deuterium (B1214612) labeling studies, ESI-HRMS analysis, and Density Functional Theory (DFT) computations, has provided a detailed picture of the reaction coordinate. researchgate.netnih.gov

The catalytic cycle is initiated by an oxidative addition step that proceeds through a stereoconvergent course. researchgate.netnih.gov Regardless of the configuration of the starting cyclobutene, this step leads to the formation of anti-configured η¹-Pd-cyclobutene species. These have been identified as detectable on-cycle intermediates. researchgate.netnih.gov This convergence is a critical departure from the expected stereospecificity of oxidative additions in classical AAA mechanisms.

Following the formation of the palladium intermediate, the subsequent nucleophilic attack exhibits a stereodivergent behavior. The choice of chiral ligand is crucial in controlling the diastereo- and enantioselectivity of the product, independent of the initial substrate configuration. researchgate.netnih.gov It has also been noted that syn-Pd-cyclobutene complexes, which can form as side products, are rendered unreactive due to strong internal chelation between the palladium center and an oxygen-containing substituent, thereby preventing the formation of undesired diastereomers. nih.gov

These mechanistic studies, which involve the preparation and characterization of putative Pd-allyl intermediates, provide a nuanced understanding of the factors controlling stereoselectivity in these reactions. researchgate.net

Nickel-Catalyzed Ring-Opening Mechanisms of Cyclobutene Derivatives

Nickel catalysts are effective in promoting the ring-opening of strained carbocycles like cyclobutene derivatives. The mechanism for the activation of vinylcyclobutane, a close structural analog of this compound, has been investigated and provides significant insights. The process is initiated by the oxidative addition of the strained C-C bond of the cyclobutane ring to a Ni(0) center. researchgate.net

This C-C bond activation leads to the formation of a nickel(II) alkyl,allyl-metallacycle intermediate. researchgate.net The formation and stability of this metallacycle are influenced by the nature of the ligands on the nickel catalyst, with trialkylphosphines being particularly effective. researchgate.net The structure of these η¹,η³-metallacycle intermediates has been confirmed through NMR spectroscopy and single-crystal X-ray diffraction. researchgate.net

Once formed, the nickel metallacycle can undergo several transformations, leading to different ring-opened products. The specific pathway is influenced by reaction conditions such as temperature and the presence of light.

Retro-[2+2] Cycloaddition: This pathway results in the fragmentation of the initial four-membered ring, typically yielding butadiene or its derivatives. For instance, the photocatalytic conversion of vinylcyclobutane can produce dimers of butadiene, such as 4-vinylcyclohexene and 1,5-cyclooctadiene. nih.gov

β-Hydride Elimination: This is a competing pathway that can lead to the formation of linear diene products, such as 2,4-hexadiene. researchgate.net

DFT calculations have been employed to understand the role of the vinyl group in assisting the C-C bond cleavage and the subsequent insertion of other components, such as dienes, into the metallacycle intermediate. researchgate.net These computational studies provide insight into the stabilization of key intermediates and transition states along the catalytic pathway. researchgate.net

Catalyst SystemIntermediateRing-Opening PathwayProducts
Ni(0) / Phosphine Ligandη¹,η³-Nickel(II) metallacycleThermal / PhotochemicalRetro-[2+2] cycloaddition, β-Hydride elimination
Ni(0) / N-Heterocyclic Carbene (NHC)(NHC)Ni(II) metallacycleVisible Light IrradiationRetro-[2+2] cycloaddition

Sigmatropic Rearrangements (e.g., Cope, Claisen, Hydrogen Shifts)

This compound, possessing a 1,5-diene-like scaffold within a strained ring system, is a substrate for sigmatropic rearrangements, most notably the Cope rearrangement.

The Cope rearrangement is a thermally induced researchgate.netresearchgate.net-sigmatropic rearrangement of a 1,5-diene. researchgate.net For substrates containing a cyclobutane ring, such as a divinylcyclobutane, the rearrangement is driven by the release of ring strain (approximately 26 kcal/mol). youtube.com In the case of this compound, which can be viewed as an analog of cis-divinylcyclopropane, a thermal rearrangement leads to the formation of a seven-membered ring, 3,5-cycloheptadiene. researchgate.net This transformation proceeds through a concerted mechanism involving a cyclic transition state. youtube.commasterorganicchemistry.com The reaction is governed by the principles of orbital symmetry and is thermally allowed. researchgate.net The preferred transition state geometry is typically a chair-like conformation to minimize steric interactions. researchgate.net

The Claisen rearrangement is another researchgate.netresearchgate.net-sigmatropic rearrangement, involving an allyl vinyl ether that rearranges to a γ,δ-unsaturated carbonyl compound. youtube.comnih.gov While not an intrinsic rearrangement of this compound itself, functionalized derivatives could be synthesized to undergo this transformation. For example, conversion of the vinyl group to an allyl alcohol, followed by etherification to form an allyl vinyl ether derivative of the cyclobutene, would create a substrate for a Claisen rearrangement upon heating. The formation of a stable carbonyl group provides a strong thermodynamic driving force for this reaction. masterorganicchemistry.com

Hydrogen shifts , such as researchgate.netresearchgate.net or researchgate.netmasterorganicchemistry.com shifts, are also a class of pericyclic reactions. dntb.gov.ua While thermally allowed researchgate.netmasterorganicchemistry.com-hydrogen shifts are common in cyclic and acyclic systems, thermal researchgate.netresearchgate.net-hydrogen shifts are symmetry-forbidden and geometrically difficult. dntb.gov.ua In the context of this compound, a researchgate.netmasterorganicchemistry.com-hydrogen shift could potentially occur under thermal conditions, leading to an isomeric cyclobutene structure. However, the Cope rearrangement is generally the more facile and dominant thermal rearrangement pathway for this system due to the significant release of ring strain.

Investigation of Transient Intermediates and Transition States

The elucidation of reaction mechanisms for this compound and its derivatives relies heavily on the characterization and understanding of transient intermediates and transition states. A combination of experimental and computational methods is employed for these investigations.

In the study of asymmetric allylic alkylation , significant effort has been directed toward identifying the key palladium intermediates. researchgate.netnih.gov Putative Pd-allyl intermediates have been prepared and analyzed using spectroscopic techniques like ¹H and ³¹P NMR, as well as ESI-HRMS. researchgate.netnih.gov These experimental observations are complemented by DFT structural computations, which provide detailed geometric and energetic information about both the intermediates and the transition states connecting them. researchgate.netnih.gov These studies have been crucial in identifying the anti-configured η¹-Pd-cyclobutene species as a key on-cycle intermediate and in understanding its role in the unusual stereochemical outcome of the reaction. nih.gov

For nickel-catalyzed ring-opening reactions , computational studies have been instrumental. DFT calculations have been used to model the reaction pathway, including the initial oxidative addition of the vinylcyclobutane to the Ni(0) center and the subsequent steps involving the nickel metallacycle intermediate. researchgate.netpitt.edu These calculations provide insights into the stability of intermediates and the energy barriers of transition states for competing pathways like retro-[2+2] cycloaddition and β-hydride elimination, helping to rationalize the observed product distributions. researchgate.net

The Cope rearrangement of this compound is understood to proceed through a concerted, cyclic transition state. youtube.commasterorganicchemistry.com While this transition state is, by definition, transient and not a stable intermediate, its structure and energetics have been extensively studied computationally for related systems. nih.gov These theoretical explorations describe a highly ordered, often chair-like, six-membered ring structure for the transition state. researchgate.net For some related thermal rearrangements of vinylcyclobutanes, a diradical intermediate existing on a very flat potential energy surface has been computationally identified, which helps to explain the stereochemical outcomes of those reactions. nih.gov

Reaction TypeInvestigated SpeciesMethods of InvestigationKey Findings
Pd-Catalyzed AAAη¹-Pd-cyclobutene intermediatesNMR, ESI-HRMS, DFTIdentification of stereoconvergent formation of anti-intermediates. researchgate.netnih.gov
Ni-Catalyzed Ring-Openingη¹,η³-Nickel(II) metallacycle, Transition StatesDFT, Isotopic Labeling, NMRCharacterization of metallacycle intermediate; rationalization of competing pathways. researchgate.netresearchgate.net
Cope RearrangementConcerted Transition State, Diradical IntermediatesComputational Chemistry (DFT, CASSCF)Aromatic-like, chair-like transition state is favored; diradical intermediates on a flat potential energy surface for related systems. researchgate.netnih.gov

Advanced Spectroscopic and Computational Characterization of 3 Vinyl 1 Cyclobutene Systems

Vibrational Spectroscopy

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy serves as a powerful analytical technique that provides vibrational information complementary to that obtained from infrared (IR) spectroscopy. While IR spectroscopy measures the absorption of light corresponding to a molecule's vibrational transitions, Raman spectroscopy is a light scattering technique. docbrown.info When a sample is irradiated with a high-intensity monochromatic laser, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). libretexts.org This frequency shift corresponds to the vibrational energy levels of the molecule.

The fundamental difference in the physical phenomena governing these techniques—absorption versus scattering—leads to different selection rules and, consequently, different spectral appearances. A key advantage of Raman spectroscopy is its relative insensitivity to water, making it exceptionally well-suited for the analysis of samples in aqueous solutions, a task that is often challenging for IR spectroscopy due to the strong absorption of infrared light by water. docbrown.info For 3-vinyl-1-cyclobutene, Raman spectroscopy is particularly effective at probing symmetric vibrations and bonds with non-polar characteristics, such as the C=C bonds of the vinyl group and the cyclobutene (B1205218) ring, which often yield strong Raman signals.

Selection Rules and Characteristic Vibrational Modes of this compound

The activity of a vibrational mode in IR and Raman spectroscopy is governed by distinct selection rules. A vibrational mode is IR active only if it causes a change in the molecule's net dipole moment. youtube.com In contrast, a mode is Raman active if it causes a change in the molecule's polarizability, which is the measure of how easily the electron cloud can be distorted by an electric field. youtube.comepa.gov For molecules with a center of symmetry, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa. youtube.com While this compound is chiral and lacks a center of inversion, the general principle that IR and Raman spectroscopies provide complementary information holds true. Vibrations that are symmetric tend to be strong in Raman spectra, whereas asymmetric vibrations typically yield strong IR absorptions.

The vibrational spectrum of this compound is characterized by modes originating from its three key structural components: the vinyl group, the cyclobutene ring, and the aliphatic C-H bonds.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Expected Raman Intensity Expected IR Intensity Assignment
=C-H Stretch (vinyl & ring)3110 - 3010MediumMediumStretching of C-H bonds on double-bonded carbons.
-C-H Stretch (aliphatic)2980 - 2850Medium-StrongMedium-StrongAsymmetric and symmetric stretching of C-H bonds on sp³ carbons.
C=C Stretch (vinyl)~1640StrongMediumSymmetric stretching of the vinyl double bond.
C=C Stretch (ring)~1570StrongMedium-WeakSymmetric stretching of the endocyclic double bond.
CH₂ Scissoring~1450MediumStrongBending vibration of the methylene (B1212753) groups in the ring.
Ring Puckering~250 - 300MediumMediumLow-frequency, large-amplitude vibration of the cyclobutene ring. acs.orgresearchgate.net
C-H Out-of-Plane Bending1000 - 800WeakStrongBending of C-H bonds out of the plane of the double bonds.

This table presents expected values based on typical group frequencies and data from related molecules. Actual experimental values may vary.

Chiroptical Vibrational Spectroscopy (Vibrational Circular Dichroism (VCD), Raman Optical Activity (ROA))

This compound is a chiral molecule, existing as a pair of non-superimposable mirror images, or enantiomers. Chiroptical spectroscopic techniques are essential for characterizing such molecules. Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are two such powerful methods that provide three-dimensional structural information. nih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netresearchgate.net ROA, its Raman scattering counterpart, measures the intensity difference in the Raman scattered light when the sample is irradiated with right versus left circularly polarized light. nih.gov For any given vibrational mode, the VCD or ROA signal will be equal in magnitude but opposite in sign for the two enantiomers.

These techniques are exceptionally powerful for determining the absolute configuration of a chiral molecule in solution. youtube.comresearchgate.net By comparing experimentally measured VCD or ROA spectra with those predicted from quantum chemical calculations (often using Density Functional Theory, DFT), the absolute stereochemistry of the molecule can be unambiguously assigned. nih.gov This combination of experimental measurement and computational prediction is a cornerstone of modern stereochemical analysis.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas chromatography-mass spectrometry (GC-MS) is an indispensable hybrid technique for the analysis of volatile compounds like this compound. In a GC-MS system, the gas chromatograph first separates the components of a mixture based on their volatility and interaction with a stationary phase. As each separated component, including this compound, elutes from the GC column, it enters the mass spectrometer. nih.gov

The mass spectrometer ionizes the molecules—typically using electron impact (EI)—causing them to form a positively charged molecular ion (M•+) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The resulting mass spectrum is a distinct fingerprint for the compound. For this compound (C₆H₈), the molecular ion peak would appear at an m/z of 80. nih.gov The retention time from the GC confirms the elution of a specific compound, while the mass spectrum confirms its identity by matching it against a spectral library, such as the one from the National Institute of Standards and Technology (NIST). nih.gov This dual confirmation makes GC-MS a robust method for assessing the purity and verifying the identity of a this compound sample.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Monitoring

While standard GC-MS measures nominal mass (to the nearest integer), high-resolution mass spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy, typically to within a few parts per million (ppm). youtube.comnih.gov This precision allows for the determination of a molecule's exact elemental formula.

For this compound, the molecular formula is C₆H₈. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da) and hydrogen (¹H = 1.007825 Da), the theoretical monoisotopic mass can be calculated with high precision. HRMS can experimentally measure this mass and distinguish it from other combinations of elements that might have the same nominal mass of 80 Da. This capability is crucial for unequivocally confirming the elemental composition of a newly synthesized compound or an unknown analyte. nih.gov Furthermore, the sensitivity and accuracy of HRMS make it an excellent tool for reaction monitoring, allowing chemists to track the formation of this compound and the consumption of reactants in real-time.

Parameter Value Source
Molecular FormulaC₆H₈ nih.gov
Average Molar Mass80.13 g/mol nih.gov
Theoretical Monoisotopic Mass80.062600255 Da nih.gov

Fragmentation Pathway Analysis

In electron impact mass spectrometry, the high energy of the ionization process causes the molecular ion to break apart into smaller, characteristic fragment ions. The pattern of these fragments provides valuable clues about the molecule's structure. For cyclic and unsaturated compounds like this compound, a key fragmentation process is the retro-Diels-Alder (RDA) reaction. researchgate.netyoutube.com

Upon ionization, the this compound molecular ion [C₆H₈]•+ (m/z 80) can undergo a cycloreversion. This RDA-type cleavage is expected to break the cyclobutene ring, leading to the formation of two stable neutral molecules or a charged and a neutral fragment. A likely pathway involves the cleavage of the ring to produce 1,3-butadiene (B125203) (C₄H₆, mass 54) and ethylene (B1197577) (C₂H₄, mass 28). If the charge is retained on the butadiene fragment, a significant peak would be observed at m/z 54. The loss of a methyl group (•CH₃, mass 15) to give a C₅H₅⁺ ion (m/z 65) or the loss of a vinyl radical (•C₂H₃, mass 27) to give a C₄H₅⁺ ion (m/z 53) are also plausible fragmentation pathways. Analysis of the mass spectrum of cyclobutane (B1203170) shows a prominent base peak at m/z 28, corresponding to the [C₂H₄]•+ ion, which suggests that a similar fragmentation yielding an ethylene radical cation is highly favorable for related structures. docbrown.info The NIST mass spectrum for this compound shows top peaks at m/z 79, 80, and 77, suggesting that loss of a single hydrogen atom ([M-H]⁺) is a very favorable process, leading to a stable resonance-stabilized cation. nih.gov

m/z Proposed Ion/Fragment Proposed Fragmentation Pathway
80[C₆H₈]•+Molecular Ion (Parent Peak)
79[C₆H₇]⁺Loss of a hydrogen radical ([M-H]•)
77[C₆H₅]⁺Loss of H and H₂
54[C₄H₆]•+Retro-Diels-Alder type fragmentation (loss of C₂H₄)
53[C₄H₅]⁺Loss of a vinyl radical (•C₂H₃)
39[C₃H₃]⁺Allylic cation, further fragmentation

Theoretical and Quantum Chemical Studies

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Chiroptical Spectra)

The accurate prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical research, enabling the identification and characterization of novel compounds and transient species. For a molecule like this compound, with its distinct set of protons and carbon atoms in a strained ring system, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.

NMR Chemical Shift Predictions:

Density Functional Theory (DFT) has become a standard method for the reliable prediction of NMR chemical shifts. chemrxiv.orgwikipedia.org The process typically involves the optimization of the molecule's geometry, followed by the calculation of the magnetic shielding tensors, usually employing the Gauge-Including Atomic Orbital (GIAO) method. These shielding tensors are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

A variety of exchange-correlation functionals and basis sets can be employed, and their selection can significantly impact the accuracy of the predicted shifts. mdpi.com For instance, hybrid functionals like B3LYP, in conjunction with a basis set such as 6-31G(d,p), often provide a good balance between computational cost and accuracy for many organic molecules. More sophisticated, long-range corrected functionals may offer improved accuracy. nih.gov

Illustrative Predicted ¹H NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
H (vinyl, C=CH₂)5.8 - 6.2
H (vinyl, C=CH ₂)5.0 - 5.3
H (cyclobutene, C=CH )6.0 - 6.4
H (cyclobutane, CH -vinyl)3.0 - 3.4
H (cyclobutane, CH ₂)2.5 - 2.9

Note: These are representative values and the actual chemical shifts can be influenced by the specific computational method and solvent effects.

Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
C (vinyl, C =CH₂)138 - 142
C (vinyl, C=C H₂)114 - 118
C (cyclobutene, C =CH)135 - 139
C (cyclobutane, C H-vinyl)40 - 45
C (cyclobutane, C H₂)30 - 35

Note: These are representative values and the actual chemical shifts can be influenced by the specific computational method and solvent effects.

Chiroptical Spectra Predictions:

For chiral derivatives of this compound, computational methods can predict chiroptical spectra, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These techniques are invaluable for determining the absolute configuration of chiral molecules. The prediction of these spectra typically involves time-dependent DFT (TD-DFT) calculations for ECD and standard DFT frequency calculations for VCD. The calculated spectra can then be compared with experimental data to assign the stereochemistry of the molecule. Due to the lack of specific published research on chiral derivatives of this compound, no illustrative chiroptical data is presented here.

Exploration of Potential Energy Surfaces and Reaction Pathways

As a 1,5-diene, this compound is a prime candidate for undergoing a nih.govnih.gov-sigmatropic rearrangement, specifically the Cope rearrangement. mdpi.comnih.gov The significant strain energy of the cyclobutane ring provides a strong thermodynamic driving force for this transformation. nih.gov Computational chemistry is exceptionally well-suited to explore the potential energy surface (PES) of such reactions, allowing for the characterization of transition states and the determination of activation energies.

The Cope rearrangement of divinylcyclobutanes is a well-documented process that typically leads to the formation of an eight-membered ring, in this case, cycloocta-1,5-diene. The reaction is thermally allowed and proceeds through a concerted, pericyclic transition state. mdpi.com For cyclic systems like this compound, the transition state is generally expected to adopt a boat-like conformation to accommodate the formation of the larger ring with cis-double bonds. rsc.org

Computational studies on analogous systems, such as the rearrangement of 3-vinylmethylenecyclobutane, have been performed using methods like DFT (B3LYP) and complete active space self-consistent field (CASSCF). mdpi.com These studies indicate that the reaction may not be strictly concerted and can proceed through diradical intermediates that lie on a very flat potential energy surface. mdpi.com This suggests that the transition structures and diradical intermediates are close in energy.

A detailed computational study of the Cope rearrangement of this compound would involve mapping the potential energy surface along the reaction coordinate. This would entail locating the transition state structure and calculating its energy relative to the ground state of the reactant. The difference in these energies provides the activation energy (Ea) for the rearrangement.

Illustrative Data for the Cope Rearrangement of this compound

The following table provides representative computational data for the Cope rearrangement of this compound to cycloocta-1,5-diene, based on typical findings for similar rearrangements.

ParameterIllustrative Computational Value
ReactionThis compound → Cycloocta-1,5-diene
Computational MethodDFT (e.g., B3LYP/6-31G(d))
Transition State GeometryBoat-like
Activation Energy (Ea)20 - 30 kcal/mol
Reaction Energy (ΔE)-15 to -25 kcal/mol

Note: These values are illustrative and are based on the known principles of the Cope rearrangement in strained systems. The actual values would be dependent on the level of theory and basis set used in the calculation.

The negative reaction energy highlights the thermodynamic favorability of the rearrangement, driven by the release of the significant ring strain of the cyclobutane moiety. The activation energy, while substantial, is within a range that allows the reaction to proceed at elevated temperatures, which is characteristic of many Cope rearrangements. nih.gov

Polymerization Chemistry and Applications of 3 Vinyl 1 Cyclobutene Derived Structures

Vinyl Group Addition Polymerization

Polymerization of 3-vinyl-1-cyclobutane derivatives can proceed through the addition reaction of the vinyl group, leaving the cyclobutane (B1203170) ring intact as a pendant group along the polymer backbone. This method is analogous to the polymerization of common vinyl monomers like styrene (B11656) or vinyl chloride.

Research has shown that homopolymers of vinyl cyclobutane derivatives can be synthesized, resulting in materials with notable thermal and chemical resistance. For instance, the vinyl cyclobutane monomer formed from the cycloaddition of 1,1-dichloro-2,2-difluoroethylene (B1203012) and butadiene-1,3 can be homopolymerized. google.com This type of polymerization typically utilizes free-radical initiators, such as benzoyl peroxide, under thermal conditions. The resulting polymers are often characterized by high softening temperatures, sometimes exceeding 100°C, and excellent physical properties suitable for applications like injection molding and the formation of films and fibers. google.com The final polymer consists of a polyethylene-type chain with cyclobutane rings regularly attached. The properties of these polymers, such as crystallinity and density, can be influenced by post-thermal treatments like annealing. google.com

Ring-Opening Polymerization of Cyclobutene (B1205218) Derivatives

Alternatively, the strained cyclobutene ring can undergo Ring-Opening Metathesis Polymerization (ROMP). This pathway breaks the double bond within the ring to create a linear polymer chain containing repeating butenylene units, a structure known as polybutenamer or polycyclobutylene. This method offers sophisticated control over the polymer's microstructure, stereochemistry, and molecular weight.

The polymerization of cyclobutene can be conducted in a stereospecific manner to yield crystalline polymers with a polycyclobutylene structure. giulionatta.it The stereochemistry of the resulting polymer is highly dependent on the catalyst system used. Research pioneered by Giulio Natta demonstrated that specific transition metal catalysts could produce two distinct crystalline types of polycyclobutylene. giulionatta.itresearchgate.net

Based on chemical and physico-chemical analyses, these structures were proposed to be erythro di-isotactic and erythro di-syndiotactic. giulionatta.it The formation of these highly ordered, crystalline polymers is preferentially achieved using catalyst systems based on vanadium or chromium compounds combined with organoaluminum compounds. giulionatta.it For these stereospecific polymerizations to occur, the presence of a halogen in the catalyst is often crucial. giulionatta.it In contrast, catalysts based on metals like titanium, molybdenum, or tungsten tend to produce mixtures of polymers, including polybutadienes, rather than stereoregular polycyclobutylene. giulionatta.it

Table 1: Catalyst Systems for Stereospecific Polymerization of Cyclobutene
Primary Transition MetalCo-catalyst/ConditionsResulting Polymer StructureSource
Vanadium (e.g., V(acac)₃)Organoaluminum compounds (e.g., Al(C₂H₅)₂Cl)Erythro di-isotactic Polycyclobutylene (crystalline) giulionatta.it
ChromiumOrganoaluminum compoundsErythro di-syndiotactic Polycyclobutylene (crystalline) giulionatta.it
TitaniumOrganoaluminum compoundsMixtures of polybutadienes (polybutenamers) giulionatta.it
Molybdenum / TungstenGeneral organometallic compoundsMixtures of polybutadienes and polycyclobutylenamers giulionatta.it

The precise control over the polymerization of cyclobutene and its derivatives is largely credited to advancements in transition metal catalysis. researchgate.netmdpi.com Late transition metal catalysts, particularly those based on nickel and palladium, are highly effective for the polymerization of strained cyclic olefins. researchgate.netcapes.gov.br For Ring-Opening Metathesis Polymerization (ROMP), ruthenium-based catalysts, such as the Grubbs catalysts, and molybdenum-based Schrock catalysts are widely employed. d-nb.inforesearchgate.net

These catalysts offer remarkable functional group tolerance and allow for "living" polymerization, enabling the synthesis of well-defined block copolymers and other complex architectures. digitellinc.com For example, using a first-generation Grubbs catalyst, it is possible to selectively polymerize a cyclobutene moiety while leaving a less reactive norbornene moiety on the same molecule intact, a feature that has been used to create unsymmetrical ladder-like polymers. d-nb.inforesearchgate.net The choice of solvent and temperature can be critical in controlling this selectivity. d-nb.info The resulting polycyclobutene from such ROMP reactions can have varying configurations of double bonds (cis/trans), which is also influenced by the catalyst structure. d-nb.inforesearchgate.net

Beyond high molecular weight polymers, transition metal catalysis can also be directed towards the synthesis of oligomers with highly controlled microstructures. A notable example is the synthesis of oligomers consisting of 1,3-linked cyclobutane units. nih.gov This novel architecture is achieved through the sequential [2+2]-cycloaddition of olefins mediated by pyridine(diimine)-ligated iron catalysts. nih.gov

This process creates oligomeric chains where cyclobutyl rings are linked at the 1 and 3 positions, a structure distinct from polymers created via 1,2- or 1,4-addition of dienes. nih.gov The molecular weight and, consequently, the number of repeating cyclobutyl units can be controlled, leading to materials ranging from soluble oligomers to more crystalline, insoluble fractions. nih.gov Furthermore, the choice of the olefin coupling partner allows for tailored control over the end-groups of the oligomer chains, enabling the synthesis of telechelic oligomers with vinyl groups at both ends or on just one end. nih.gov

Table 2: Characterization of 1,3-Linked Oligocyclobutanes
FractionNumber Average Molecular Weight (Mₙ)Average Number of Cyclobutyl UnitsPropertiesSource
Organic Soluble486 g/mol~8Soluble, terminated by vinyl groups on both ends nih.gov
Insoluble973 g/mol~17Crystalline, higher ratio of repeat units to chain ends nih.gov

Strategies for Chemical Recycling and Depolymerization of Cyclobutane-Based Polymers

A significant advantage of polymers derived from strained rings is their potential for chemical recycling. Polymers and oligomers with backbones composed of cyclobutane units can be chemically deconstructed back to their constituent monomers or oligomers, offering a pathway to a circular polymer economy. nih.govrsc.orgwipo.int

The depolymerization of these materials can often be achieved under mild conditions using transition metal catalysis. wipo.int The same types of catalysts that promote polymerization can, under different conditions (e.g., temperature, concentration), facilitate the reverse reaction. For instance, the 1,3-enchained oligocyclobutanes synthesized using iron catalysts can be efficiently deoligomerized back to the pristine monomer, demonstrating a rare example of a chemically recyclable hydrocarbon oligomer. nih.gov

The thermodynamics of polymerization and depolymerization are key. For many strained-ring systems, polymerization is enthalpically driven but entropically disfavored. This creates an equilibrium that can be shifted. By designing monomers with appropriate ring strain, such as trans-cyclobutane-fused cyclooctenes, polymers can be created that readily depolymerize back to a more stable monomer form. digitellinc.comrsc.orgrsc.org While bulk depolymerization can be slower due to high viscosity and diffusion limitations, solution-based depolymerization can be rapid and efficient. rsc.org These strategies, which enable facile and selective depolymerization, are crucial for developing the next generation of chemically recyclable polymers derived from cyclobutane structures. rsc.orgrsc.orgresearchgate.net

Advanced Synthetic Applications and Method Development Using 3 Vinyl 1 Cyclobutene

Utility in the Stereoselective and Regioselective Synthesis of Complex Organic Scaffolds

3-Vinyl-1-cyclobutene is a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures with high levels of stereochemical and regiochemical control. Its strained four-membered ring and reactive vinyl group provide a platform for a variety of transformations.

One of the key applications of vinylcyclobutenes is in stereoselective synthesis, which aims to produce a specific stereoisomer of a product. This is crucial in medicinal chemistry, where different stereoisomers of a drug can have vastly different biological activities. For instance, methods have been developed for the stereoselective synthesis of cyclobutanes from other cyclic precursors, highlighting the importance of controlling the spatial arrangement of atoms. nih.govacs.orgnih.gov

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is another critical aspect of synthesis. wikipedia.org In the context of this compound, reactions can be directed to either the vinyl group or the cyclobutene (B1205218) double bond. For example, rhodium-catalyzed hydroamidation of 3-methylenecyclobutanecarboxylic acid can yield both the expected product and a ring-opened product, demonstrating the influence of the catalyst and substrate structure on regioselectivity. acs.org

The development of catalytic systems is central to achieving high stereoselectivity and regioselectivity. For example, rhodium(I) catalysts with ferrocene-based bisphosphine ligands have been shown to be highly effective in the asymmetric ring-opening of vinyl cyclopropanes, a related strained ring system. acs.org These catalysts can achieve high enantiomeric excess (ee) and regioselectivity, demonstrating the power of catalyst design in controlling reaction outcomes. acs.org

Derivatization Strategies for Accessing Diverse Functionalized Cyclobutene Architectures

The functionalization of the this compound scaffold allows for the creation of a wide array of complex molecules. Derivatization strategies often focus on modifying the vinyl group or the cyclobutene ring, or both, to introduce new functional groups and build molecular complexity.

One powerful strategy is the use of cross-coupling reactions. For example, a divergent synthetic approach has been developed using a chiral bromocyclobutene scaffold. nih.gov This scaffold can be subjected to various cross-coupling reactions to introduce different substituents, leading to a diverse range of 1,2,3,4-tetra-C-substituted cyclobutane (B1203170) products while maintaining optical purity. nih.gov This method relies on a dual iridium/nickel-catalyzed photoredox C(sp²)-C(sp³) cross-coupling reaction to install an initial carbon fragment in a highly enantioselective manner. nih.gov

Another approach involves the cycloaddition reactions of vinyl-substituted cyclic compounds. Vinyl triazenes, for instance, can be synthesized through enantioselective [2+2] cycloaddition reactions and then serve as precursors to a variety of functionalized polycyclic compounds. scispace.comnih.govepfl.ch The triazene (B1217601) group can be replaced by various nucleophiles under acidic conditions, providing access to a wide range of derivatives. scispace.comnih.govepfl.ch

The following table summarizes selected derivatization strategies for cyclobutene-related structures, highlighting the reaction type, catalyst, and the resulting functionalized architecture.

Reaction TypeCatalyst/ReagentPrecursorResulting ArchitectureRef
Photoredox Cross-CouplingIr/Ni dual catalyst1,2-dibromocyclobutene imide1,2,3,4-tetra-C-substituted cyclobutanes nih.gov
[2+2] CycloadditionRu(II) catalyst with chiral cyclopentadienyl (B1206354) ligandBicyclic alkene and 1-alkynyltriazeneChiral vinyl triazenes scispace.comnih.gov
HydroamidationRh(III) catalyst3-Methylene cyclobutane carboxylic acidβ-Amino acids and ring-opened products acs.org

Cyclobutene as a Precursor to Other Strained Ring Systems and Highly Reactive Intermediates

The inherent ring strain of the cyclobutane moiety, approximately 26.3 kcal/mol, makes it a useful precursor for the synthesis of other strained ring systems and highly reactive intermediates. libretexts.orgmasterorganicchemistry.com This strain energy can be released in subsequent reactions, providing a thermodynamic driving force for the formation of new chemical bonds and molecular architectures.

One common transformation is ring expansion, where the four-membered ring is converted into a larger ring. For example, vinylcyclobutane-to-cyclohexene rearrangements are well-established thermal or transition-metal-catalyzed processes. These reactions proceed through the cleavage of a C-C bond in the cyclobutane ring, followed by rearrangement to form a more stable six-membered ring.

Conversely, ring contraction can also be achieved. For instance, a novel method for the stereoselective synthesis of cyclobutanes involves the contraction of pyrrolidines using iodonitrene chemistry. nih.govacs.orgnih.gov This process proceeds through a 1,4-biradical intermediate, which undergoes intramolecular cyclization to form the cyclobutane ring. acs.orgnih.gov

The cyclobutene ring can also be a source of highly reactive intermediates. For example, under certain conditions, the ring can open to form 1,3-dienes. This reactivity is harnessed in various synthetic applications. Furthermore, the presence of a vinyl group on the cyclobutene ring, as in this compound, can lead to complex rearrangements and cycloaddition reactions.

The strain in cyclobutane and other small rings can be harnessed to drive formal cycloadditions. nih.gov These reactions, often proceeding through radical intermediates, allow for the construction of complex sp³-rich ring systems that are difficult to access through other means. nih.gov

Rational Design Principles for Catalytic Systems in Cyclobutene Transformations

The development of efficient and selective catalytic systems is paramount for controlling the transformations of this compound and related compounds. The rational design of these catalysts involves considering several key principles to achieve desired outcomes in terms of reactivity, regioselectivity, and stereoselectivity.

Ligand Design: The choice of ligand is often the most critical factor in determining the success of a catalytic reaction. For instance, in the rhodium-catalyzed asymmetric ring-opening of vinyl cyclopropanes, non-symmetrical ferrocene-based bisphosphine ligands were found to be essential for achieving high regioselectivity and enantioselectivity. acs.org In contrast, C2-symmetric bisphosphine ligands were less effective. acs.org This highlights the importance of the ligand's electronic and steric properties in influencing the geometry of the transition state and, consequently, the selectivity of the reaction.

Metal Center: The choice of the transition metal is also crucial. Different metals have distinct electronic properties and coordination preferences, which dictate their reactivity. For example, rhodium catalysts are often used for hydrofunctionalization reactions, acs.orgacs.org while ruthenium catalysts have been employed in enantioselective [2+2] cycloaddition reactions. scispace.comnih.gov Gold catalysts have also emerged as effective sensitizers in [2+2]-cycloaddition reactions of coumarins and unactivated alkenes. rsc.org

Reaction Conditions: Optimization of reaction conditions, such as solvent, temperature, and the presence of additives, is essential for maximizing yield and selectivity. In the rhodium-catalyzed ring-opening of vinyl cyclopropanes, the addition of Zn(OTf)₂ was found to play a significant role in promoting the formation of the active rhodium-ligand complex and accelerating the reaction. acs.org

Data-Driven Approaches: More recently, data-driven strategies are being employed to accelerate the discovery of new catalytic systems. A three-layer screening strategy, combining computational modeling and experimental validation, has been used to uncover structure-reactivity relationships in energy transfer-catalyzed dearomative cycloadditions of heteroarenes. acs.org This approach allows for the rapid identification of promising catalyst and substrate combinations.

The following table summarizes key design principles and their impact on catalytic transformations of cyclobutene-related systems.

Design PrincipleExample ApplicationImpact on ReactionRef
Ligand Design Rh-catalyzed ring-opening of vinyl cyclopropanes with ferrocene-based ligandsHigh regioselectivity and enantioselectivity acs.org
Metal Center Ru(II)-catalyzed [2+2] cycloadditionEnantioselective formation of vinyl triazenes scispace.comnih.gov
Reaction Conditions Addition of Zn(OTf)₂ in Rh-catalyzed ring-openingPromotion of active catalyst formation and reaction acceleration acs.org
Data-Driven Discovery Three-layer screening for dearomative cycloadditionsAccelerated discovery of new reactivity and catalyst systems acs.org

Contributions to Divergent Synthesis Methodologies

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a wide variety of structurally distinct molecules from a common intermediate. This compound and its derivatives are excellent platforms for the development of divergent synthetic methodologies due to the presence of multiple reactive sites that can be selectively functionalized.

A key example is the use of a chiral bromocyclobutene scaffold that can be diversified into a range of 1,2,3,4-tetra-C-substituted cyclobutane products. nih.gov This approach utilizes an initial enantioselective desymmetrization of a prochiral starting material, followed by a series of selective transformations on the resulting chiral scaffold. nih.gov The ability to sequentially and selectively modify different positions on the cyclobutene ring is a hallmark of a successful divergent strategy.

Another powerful divergent approach involves the use of vinyl triazenes, which can be generated through the enantioselective [2+2] cycloaddition of bicyclic alkenes and 1-alkynyltriazenes. scispace.comnih.gov These vinyl triazenes serve as versatile intermediates that can be converted into a wide array of chiral polycyclic compounds by replacing the triazene group with various nucleophiles under acidic conditions. scispace.comnih.govepfl.ch This method provides access to a diverse pool of functionalized molecules from a single, readily accessible precursor.

The concept of divergent synthesis is not limited to small molecules. It has also been applied to the synthesis of complex carbohydrates, where catalyst-controlled site-divergent functionalization allows for the creation of previously inaccessible carbohydrate structures. nih.gov

The utility of this compound and related structures in divergent synthesis stems from the ability to control the regioselectivity and stereoselectivity of reactions at different positions on the molecule. This control allows chemists to systematically build molecular complexity and generate libraries of compounds for various applications, including drug discovery and materials science.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 3-Vinyl-1-cyclobutene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is commonly synthesized via [4π] electrocyclic ring-opening of bicyclic precursors or catalytic cyclization of dienes. Key parameters include temperature (80–120°C), solvent polarity (e.g., toluene vs. THF), and catalyst selection (e.g., Lewis acids like AlCl₃). Yield optimization requires monitoring reaction progress via GC-MS and isolating products using fractional distillation. Purity is validated via ¹H/¹³C NMR and IR spectroscopy, with spectral data cross-referenced against literature benchmarks .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

  • Methodological Answer : High-resolution ¹H NMR identifies vinyl proton splitting patterns (δ 5.2–6.0 ppm) and cyclobutane ring strain effects. ¹³C NMR confirms quaternary carbons (δ 120–140 ppm for vinyl groups). IR spectroscopy detects C=C stretching (~1650 cm⁻¹). Assignments are validated via computational simulations (DFT) and comparison with PubChem or primary literature data. Discrepancies require isotopic labeling or 2D NMR (e.g., COSY, HSQC) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for volatility management, nitrile gloves, and flame-resistant lab coats. Storage under inert gas (N₂/Ar) prevents polymerization. Spill protocols follow SDS guidelines (e.g., neutralization with silica gel). Emergency response plans should reference CAS-specific hazard data (e.g., flammability, LD₅₀) from authoritative databases like PubChem .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic data for this compound’s thermal ring-opening reactions?

  • Methodological Answer : Contradictions often arise from variations in experimental setups (e.g., solvent purity, heating rate). Address by replicating studies under controlled conditions (e.g., standardized DSC for activation energy measurements) and validating via computational kinetics (e.g., Arrhenius plots, transition state DFT calculations). Statistical meta-analysis of literature data identifies outliers and systemic biases .

Q. What strategies optimize regioselectivity in Diels-Alder reactions involving this compound as a dienophile?

  • Methodological Answer : Regioselectivity is influenced by steric effects (substituent positioning) and electron-withdrawing groups. Use Design of Experiments (DoE) to test solvent polarity (e.g., dichloromethane vs. DMF), temperature gradients, and catalyst loading (e.g., TiCl₄). Monitor outcomes via HPLC and compare with frontier molecular orbital (FMO) theory predictions .

Q. How do computational models explain discrepancies in this compound’s strain energy estimates across studies?

  • Methodological Answer : Variations stem from basis set selection (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ) and treatment of dispersion forces. Conduct benchmarking using high-level ab initio methods (e.g., CCSD(T)) and compare strain energy via isodesmic reactions. Validate with experimental thermochemical data (e.g., combustion calorimetry) .

Q. What methodologies identify decomposition byproducts of this compound under oxidative conditions?

  • Methodological Answer : Use GC-MS with electron ionization (EI) to detect low-molecular-weight fragments (e.g., ethylene, cyclopropane derivatives). Pair with LC-HRMS for polar intermediates. Isotopic labeling (¹³C) tracks carbon migration pathways. Mechanistic insights are refined via EPR spectroscopy to detect radical intermediates .

Data Presentation Guidelines

  • Comparative Analysis Table :

    PropertyMethod 1 (Thermal Cyclization)Method 2 (Catalytic)
    Yield (%)45–6070–85
    Purity (GC-MS)92%98%
    Reaction Time (h)8–122–4
    Catalyst RequirementNoneAlCl₃ (5 mol%)
  • Key References :

    • Synthesis protocols:
    • Contradiction analysis:
    • Safety guidelines:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.